molecular formula C21H36O4 B1619781 2,3-Dihydroxypropyl 9,12,15-octadecatrienoate CAS No. 75685-85-7

2,3-Dihydroxypropyl 9,12,15-octadecatrienoate

Cat. No.: B1619781
CAS No.: 75685-85-7
M. Wt: 352.5 g/mol
InChI Key: GGJRAQULURVTAJ-UHFFFAOYSA-N
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Description

Chemical Identity and Nomenclature

IUPAC Nomenclature and Molecular Structure

The IUPAC name for this compound is 1-(9Z,12Z,15Z)-octadeca-9,12,15-trienoyl-rac-glycerol . Its molecular formula is C₂₁H₃₆O₄ , with a molecular weight of 352.51 g/mol . The structure consists of a glycerol backbone esterified at the sn-1 position with α-linolenic acid (ALA), a polyunsaturated fatty acid with three cis double bonds at positions 9, 12, and 15.

Key Structural Features
Feature Description
Glycerol Backbone 2,3-Dihydroxypropane moiety with hydroxyl groups at sn-2 and sn-3 positions
Fatty Acid Chain 18-carbon ALA chain with three cis double bonds (9Z,12Z,15Z)
Ester Linkage Sn-1 position of glycerol esterified to ALA’s carboxyl group

Synonyms and CAS Numbers

This compound is also referred to by multiple names, including glyceryl 1-linolenate , 1-monolinolenin , and racemic 1-α-linolenoylglycerol . Its CAS registry number is 18465-99-1 , distinguishing it from positional isomers like 2-monolinolenin (CAS 55268-58-1).

Table 1: Nomenclature and Identifiers
Synonym CAS Registry Number Molecular Formula
2,3-Dihydroxypropyl 9,12,15-octadecatrienoate 18465-99-1 C₂₁H₃₆O₄
1-Monolinolenin 18465-99-1 C₂₁H₃₆O₄
Glyceryl 1-linolenate 5367328 (CID) C₂₁H₃₈O₄

Structural Relationship to α-Linolenic Acid Derivatives

Comparison with α-Linolenic Acid and Triglycerides

2,3-Dihydroxypropyl 9,12,15-octadecatrienoate is a monoester derivative of ALA, differing from the free fatty acid and triglycerides in solubility, metabolic pathways, and biological activity. Key distinctions include:

  • Monoglyceride vs. Triglyceride : Unlike triglycerides (e.g., α-linolenic acid triglyceride), this compound has only one fatty acid chain, enhancing its amphiphilic properties and membrane-penetrating ability.
  • Metabolic Precursor : ALA serves as a precursor for eicosanoids like prostaglandins and leukotrienes, while its monoglyceride form may directly participate in cellular signaling.

Positional Isomerism and Functional Implications

The sn-1 esterification distinguishes this compound from sn-2 or sn-3 isomers (e.g., 2-monolinolenin). Positional isomerism influences enzymatic hydrolysis, solubility, and interaction with lipid-binding proteins. For example, sn-1 monoglycerides are preferentially metabolized in specific tissues or pathways compared to sn-2 analogs.

Natural Occurrence in Biological Systems

Plant and Microbial Sources

2,3-Dihydroxypropyl 9,12,15-octadecatrienoate is synthesized in plants and microbes as part of lipid metabolism and defense mechanisms.

Plant Lipid Metabolism

In developing oilseeds (e.g., linseed, soya bean), ALA is esterified to glycerol during triacylglycerol (TAG) biosynthesis. Pulse-chase experiments reveal that ALA is incorporated into monoglycerides and phospholipids before being transferred to TAGs. This intermediate role positions monolinolenin as a transient but critical component in lipid storage and membrane remodeling.

Microbial Antimicrobial Agents

Rhizopus oligosporus, a fungus used in tempe production, synthesizes monolinolenin as an antibacterial agent against Gram-positive bacteria like Staphylococcus aureus and Bacillus subtilis. Similarly, Streptomyces piomogenus produces related monoglycerides with antifungal properties.

Ecological and Functional Roles

Table 2: Natural Occurrence and Biological Roles
Source Role/Function Reference
Linseed Cotyledons Intermediate in TAG biosynthesis
Rhizopus oligosporus Antibacterial agent in tempe
Arabidopsis Ligand for MLBP1 protein in lipid signaling

Phytoalexin Activity

While not directly isolated as a phytoalexin, structurally related monolinoleins (linoleic acid derivatives) act as antifungal agents in orchids like Cymbidium. The presence of unsaturated fatty acids in monoglycerides enhances membrane disruption in pathogens, suggesting a conserved mechanism across plant and microbial systems.

Properties

IUPAC Name

2,3-dihydroxypropyl octadeca-9,12,15-trienoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H36O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-21(24)25-19-20(23)18-22/h3-4,6-7,9-10,20,22-23H,2,5,8,11-19H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGJRAQULURVTAJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC=CCC=CCC=CCCCCCCCC(=O)OCC(CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H36O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70864838
Record name 2,3-Dihydroxypropyl octadeca-9,12,15-trienoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70864838
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

352.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

75685-85-7, 56554-41-7
Record name 2,3-Dihydroxypropyl 9,12,15-octadecatrienoate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075685857
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,3-Dihydroxypropyl octadeca-9,12,15-trienoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70864838
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Direct Esterification of Glycerol and α-Linolenic Acid

Direct esterification involves reacting glycerol with α-linolenic acid under acidic or alkaline catalysis. This method typically employs excess glycerol (molar ratios of 3:1 to 5:1) at elevated temperatures (150–180°C) to drive the reaction toward monoacylglycerol formation. For example, sulfuric acid or p-toluenesulfonic acid catalyzes the esterification, producing a mixture of mono-, di-, and triacylglycerols. Subsequent purification steps, such as molecular distillation or column chromatography, are necessary to isolate the target compound.

Key Data:

  • Yield: ~50% monoacylglycerol content in crude product.
  • Purity Challenges: Significant diacylglycerol (DAG) and triacylglycerol (TAG) byproducts necessitate costly separation.
  • Thermal Degradation Risk: Prolonged exposure to high temperatures may oxidize the polyunsaturated α-linolenoyl chain, altering the compound’s chemical properties.

Glycerolysis of Triacylglycerols

Glycerolysis breaks down α-linolenic acid-rich triglycerides (e.g., flaxseed oil) by reacting them with glycerol at 220–240°C in the presence of alkaline catalysts like sodium hydroxide. This method redistributes fatty acids across glycerol’s hydroxyl groups, yielding monoacylglycerols. However, the reaction equilibrium favors DAG formation, requiring stringent control of stoichiometry and temperature.

Key Data:

  • Typical Monoacylglycerol Content: ~45% post-reaction.
  • Energy Intensity: High energy input for maintaining elevated temperatures increases production costs.
  • Color Impurities: Unsaturated fatty acids degrade at high temperatures, leading to darkened products that require bleaching.

Group Protection-Deprotection Strategy

To enhance monoacylglycerol selectivity, two hydroxyl groups of glycerol are protected before esterification. Common protecting agents include benzyl ethers or ketals, which shield the hydroxyls from reacting. After esterifying the remaining hydroxyl with α-linolenic acid, the protecting groups are removed via hydrolysis or hydrogenolysis.

Advantages:

  • High Purity: Yields >90% monoacylglycerol with minimal DAG/TAG byproducts.
  • Selectivity: Prevents di-ester formation by limiting reactive sites.

Limitations:

  • Multi-Step Process: Additional synthesis and purification steps increase complexity and cost.
  • Environmental Impact: Use of toxic reagents (e.g., benzyl chloride) generates hazardous waste.

Example Protocol:

  • Protect glycerol’s 1- and 3-hydroxyls using benzyl chloride.
  • Esterify the 2-hydroxyl with α-linolenic acid using dicyclohexylcarbodiimide (DCC).
  • Deprotect via catalytic hydrogenation over palladium.

Enzymatic Synthesis Using Lipases

Lipase-catalyzed esterification offers an eco-friendly alternative under mild conditions (20–60°C). Cold-active lipases from Penicillium camembertii or Candida antarctica selectively esterify glycerol’s primary hydroxyl group with α-linolenic acid, minimizing side reactions. Solvent-free systems or ionic liquids enhance reaction efficiency by stabilizing the enzyme and substrates.

Optimized Conditions:

  • Temperature: 30–40°C (prevents thermal degradation).
  • Water Content: <5% (reduces hydrolysis).
  • Enzyme Loading: 600–800 units per gram substrate.
  • Vacuum Application: Removes water, shifting equilibrium toward esterification.

Performance Metrics:

  • Monoacylglycerol Yield: 70–85% after 24 hours.
  • Purity: >95% with negligible DAG.

Two-Step Transesterification via Methyl Esters

This innovative method, adapted from glyceryl monocaprylate synthesis, involves:

  • Methyl Ester Synthesis: React α-linolenic acid with dimethyl carbonate using an acid catalyst (e.g., p-toluenesulfonic acid) at 60–90°C.
  • Transesterification: Treat the methyl ester with glycerol and a composite catalyst (monobutyltin oxide + metal oxides) at 140–220°C.

Mechanistic Insights:

  • Step 1: $$ \text{RCOOH} + (\text{CH}3\text{O})2\text{CO} \xrightarrow{\text{H}^+} \text{RCOOCH}3 + \text{CO}2 + \text{CH}_3\text{OH} $$.
  • Step 2: $$ \text{RCOOCH}3 + \text{HO-C}3\text{H}5\text{(OH)}2 \xrightarrow{\text{Catalyst}} \text{RCOO-C}3\text{H}5\text{(OH)}2 + \text{CH}3\text{OH} $$.

Advantages:

  • Selectivity: Composite catalysts favor α-monoglyceride formation (>90% purity).
  • Low Degradation: Moderate temperatures preserve unsaturated bonds.

Catalyst Composition:

Component Proportion (wt%)
Monobutyltin oxide 5–30
Aluminum oxide 30–95
Barium oxide 30–95

Comparative Analysis of Methods

Method Temperature Range (°C) Catalyst Monoacylglycerol Yield Key Limitations
Direct Esterification 150–180 H₂SO₄, p-TsOH 50% High DAG/TAG byproducts
Glycerolysis 220–240 NaOH 45% Energy-intensive, color issues
Group Protection 60–100 Benzyl chloride, Pd/C >90% Multi-step, toxic reagents
Enzymatic 20–60 P. camembertii lipase 85% Enzyme cost, scalability
Two-Step Transester. 60–220 Sn/oxide composites >90% Complex catalyst preparation

Chemical Reactions Analysis

Types of Reactions

2,3-Dihydroxypropyl 9,12,15-octadecatrienoate undergoes various chemical reactions, including:

    Oxidation: The double bonds in the linolenic acid moiety can be oxidized to form epoxides or hydroxylated products.

    Reduction: The ester can be reduced to form the corresponding alcohols.

    Substitution: The hydroxyl groups in the 2,3-dihydroxypropyl moiety can undergo substitution reactions with various reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or osmium tetroxide in aqueous or organic solvents.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like pyridine.

Major Products Formed

    Oxidation: Epoxides, diols, and hydroxy acids.

    Reduction: Alcohols and diols.

    Substitution: Ethers and esters.

Scientific Research Applications

2,3-Dihydroxypropyl 9,12,15-octadecatrienoate has various applications in scientific research, including:

    Chemistry: Used as a model compound for studying esterification and transesterification reactions.

    Biology: Investigated for its role in cellular signaling and membrane structure.

    Medicine: Explored for its potential anti-inflammatory and antioxidant properties.

    Industry: Utilized in the formulation of cosmetics, pharmaceuticals, and food products due to its emulsifying and stabilizing properties.

Mechanism of Action

The mechanism of action of 2,3-dihydroxypropyl 9,12,15-octadecatrienoate involves its interaction with cellular membranes and enzymes. The compound can integrate into lipid bilayers, affecting membrane fluidity and permeability. It also acts as a substrate for lipases and other enzymes, leading to the release of bioactive fatty acids that participate in various signaling pathways.

Comparison with Similar Compounds

Physicochemical Properties :

  • Physical state : Liquid at room temperature.
  • Solubility : Insoluble in water but miscible with lipids and organic solvents.
  • Stability : Susceptible to oxidation due to the polyunsaturated fatty acid chain; hydrolyzes under strong acidic or alkaline conditions .

Comparison with Structurally Similar Compounds

2.1. Glycerol Esters with Varied Fatty Acid Chains
Compound Name Molecular Formula Molecular Weight Key Structural Differences Bioactivities/Applications Source
2,3-Dihydroxypropyl palmitate C19H38O4 331.28 Saturated C16 chain Antioxidant, emulsifier in skincare
2,3-Dihydroxypropyl octadec-9-enoate C21H40O4 357.30 Mono-unsaturated C18:1 chain Limited bioactivity data; potential lubricant
2,3-Dihydroxypropyl octadecadienoate C21H36O4 352.51 Di-unsaturated C18:2 chain Isolated from marine fungi; antifungal

Key Observations :

  • Unsaturation Impact: The trienoate chain in 2,3-dihydroxypropyl 9,12,15-octadecatrienoate enhances oxidative instability but increases antimicrobial potency compared to saturated analogs like the palmitate ester .
  • Chain Length : Longer unsaturated chains (C18:3 vs. C16:0) improve surfactant properties by lowering surface tension more effectively .
2.2. Esters of 9,12,15-Octadecatrienoic Acid with Different Alcohol Moieties
Compound Name Molecular Formula Key Functional Differences Bioactivities/Applications Source
Butyl 9,12,15-octadecatrienoate C21H34O2 Butyl alcohol backbone Food preservative; less potent antimicrobial activity
Methyl 9,12,15-octadecatrienoate C19H32O2 Methyl ester Precursor in biodiesel; limited bioactivity
Ethyl iso-allocholate C26H42O5 Steroid-derived alcohol Broad-spectrum antimicrobial; inhibits DHPS


Key Observations :

  • Alcohol Backbone: The glycerol moiety in 2,3-dihydroxypropyl 9,12,15-octadecatrienoate enhances water dispersibility compared to butyl or methyl esters, making it more suitable for cosmetic formulations .
  • Bioactivity : Ethyl iso-allocholate outperforms the glycerol ester in DHPS inhibition (−8.3 kcal/mol vs. −5.4 kcal/mol binding affinity), likely due to its steroid structure enhancing target interaction .
2.3. Functional Analogs in Antimicrobial and Antioxidant Roles
Compound Name Key Functional Traits Comparative Efficacy Source
Melittin (Bee Venom) Peptide toxin Stronger antibacterial activity but higher toxicity
Phytol Diterpene alcohol Superior antioxidant activity (DPPH assay) but no surfactant properties
Vitamin E (α-Tocopherol) Lipid-soluble antioxidant More stable under oxidative stress; lacks antimicrobial effects

Key Observations :

  • Antimicrobial: While melittin is more potent, 2,3-dihydroxypropyl 9,12,15-octadecatrienoate offers lower cytotoxicity, making it safer for topical applications .
  • Antioxidant: The glycerol ester’s radical-scavenging capacity is moderate compared to Vitamin E but synergizes with other phenolics in plant extracts .

Biological Activity

Introduction

2,3-Dihydroxypropyl 9,12,15-octadecatrienoate, also known as glyceryl linolenate, is a glycerol ester derived from linolenic acid. This compound is notable for its potential biological activities, including anti-inflammatory and antimicrobial properties. This article aims to provide a detailed overview of the biological activity of this compound, supported by relevant data tables and research findings.

Molecular Characteristics

  • Molecular Formula : C₄₃H₇₀O₅
  • Molecular Weight : 667 g/mol
  • IUPAC Name : [(2S)-1-hydroxy-3-[(9Z,12Z,15Z)-octadeca-9,12,15-trienoyl]oxypropan-2-yl] (7Z,10Z,13Z,16Z)-docosa-7,10,13,16-tetraenoate

The structure of 2,3-dihydroxypropyl 9,12,15-octadecatrienoate features a glycerol backbone with two fatty acid chains: one being octadecatrienoic acid and the other docosatetraenoic acid. The presence of multiple double bonds enhances its reactivity and biological activity.

Table 1: Molecular Properties

PropertyValue
Molecular FormulaC₄₃H₇₀O₅
Molecular Weight667 g/mol
IUPAC Name[(2S)-1-hydroxy-3-[(9Z,12Z,15Z)-octadeca-9,12,15-trienoyl]oxypropan-2-yl] (7Z,10Z,13Z,16Z)-docosa-7,10,13,16-tetraenoate

The biological activity of 2,3-dihydroxypropyl 9,12,15-octadecatrienoate is primarily attributed to its interaction with cellular membranes. It integrates into lipid bilayers and influences membrane fluidity and signaling pathways. This compound can activate protein kinase C (PKC), which plays a crucial role in various cellular processes including proliferation and differentiation.

Interaction with Cell Membranes

The compound's lipid nature allows it to interact with cell membranes effectively. This interaction can modulate various signaling pathways that are essential for maintaining cellular homeostasis and responding to external stimuli.

Anti-inflammatory Properties

Research has indicated that 2,3-dihydroxypropyl 9,12,15-octadecatrienoate exhibits significant anti-inflammatory effects. It has been shown to inhibit the production of pro-inflammatory cytokines in vitro and in vivo. For example:

  • In a study involving rat models treated with this compound, a marked reduction in inflammatory markers was observed after administration .

Antimicrobial Activity

The antimicrobial properties of this compound have also been investigated. It has demonstrated effectiveness against various bacterial strains:

  • Case Study : A molecular docking study revealed that 2,3-dihydroxypropyl 9,12,15-octadecatrienoate binds effectively to dihydropteroate synthase (DHPS) in Escherichia coli, inhibiting its activity and demonstrating potential as an antibacterial agent .

Table 2: Summary of Biological Activities

Activity TypeObservations
Anti-inflammatoryInhibition of pro-inflammatory cytokines
AntimicrobialEffective against E. coli DHPS

In Vivo Studies

In vivo studies have shown that administration of 2,3-dihydroxypropyl 9,12,15-octadecatrienoate can lead to significant reductions in inflammation-related symptoms in animal models. For instance:

  • A study demonstrated that rats receiving this compound exhibited lower levels of inflammatory markers compared to control groups .

In Vitro Studies

In vitro studies have further elucidated the mechanism by which this compound exerts its effects:

  • Cell Culture Experiments : Cells treated with various concentrations of the compound showed reduced levels of inflammatory cytokines such as TNF-alpha and IL-6 .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2,3-Dihydroxypropyl 9,12,15-octadecatrienoate
Reactant of Route 2
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2,3-Dihydroxypropyl 9,12,15-octadecatrienoate

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